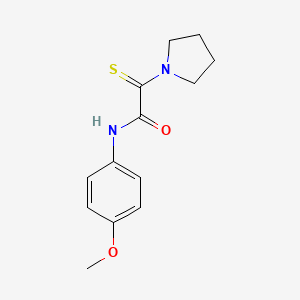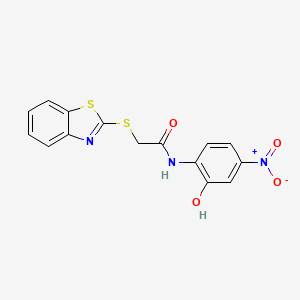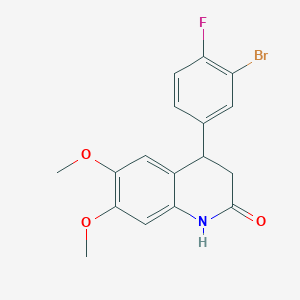![molecular formula C18H15ClF3NO4 B4194420 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide](/img/structure/B4194420.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as CFTRinh-172, is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating the transport of chloride ions across cell membranes. In
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including cystic fibrosis, cancer, and neuroscience. In cystic fibrosis research, this compound has been shown to be a potent inhibitor of CFTR protein, which is responsible for the transport of chloride ions across cell membranes. CFTR mutations are the cause of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. This compound has been used to study the role of CFTR in cystic fibrosis pathogenesis and to develop potential therapies for the disease.
In cancer research, this compound has been shown to inhibit the proliferation and migration of cancer cells. This compound has been studied as a potential therapeutic agent for various types of cancer, including breast cancer, colon cancer, and lung cancer. This compound has also been studied in neuroscience research, where it has been shown to modulate the activity of ion channels and neurotransmitter receptors in the brain. This compound has been studied as a potential treatment for neurological disorders, such as epilepsy and Parkinson's disease.
Wirkmechanismus
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide inhibits the function of the CFTR protein by binding to a specific site on the protein. This binding prevents the transport of chloride ions across cell membranes, which is essential for maintaining proper fluid balance in the body. This compound has been shown to be a potent and selective inhibitor of CFTR, with little or no effect on other ion channels or transporters.
Biochemical and Physiological Effects:
The inhibition of CFTR by this compound has various biochemical and physiological effects. In cystic fibrosis research, this compound has been shown to restore the function of CFTR in cells with CFTR mutations. This compound has been used to study the role of CFTR in fluid secretion in the lung and to develop potential therapies for cystic fibrosis.
In cancer research, this compound has been shown to inhibit the proliferation and migration of cancer cells by disrupting ion transport and signaling pathways. This compound has been studied as a potential therapeutic agent for various types of cancer.
In neuroscience research, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors in the brain. This compound has been studied as a potential treatment for neurological disorders, such as epilepsy and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide has several advantages as a research tool. This compound is a potent and selective inhibitor of CFTR, making it an ideal tool for studying the function of CFTR in various biological systems. This compound has also been shown to be stable and easy to use in laboratory experiments.
One limitation of this compound is its potential toxicity and off-target effects. This compound has been shown to inhibit other ion channels and transporters at high concentrations, which can lead to unwanted side effects. Researchers must carefully consider the concentration and duration of this compound treatment in their experiments to minimize off-target effects.
Zukünftige Richtungen
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide has several potential future directions in scientific research. In cystic fibrosis research, this compound has been used to develop potential therapies for the disease. Future research may focus on optimizing the delivery of this compound to the lung and developing combination therapies with other CFTR modulators.
In cancer research, this compound has shown promising results as a potential therapeutic agent for various types of cancer. Future research may focus on optimizing the dose and duration of treatment and developing combination therapies with other cancer drugs.
In neuroscience research, this compound has been studied as a potential treatment for neurological disorders, such as epilepsy and Parkinson's disease. Future research may focus on optimizing the delivery of this compound to the brain and developing more selective CFTR inhibitors for these applications.
Overall, this compound is a potent and versatile research tool with significant potential for various scientific applications. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3NO4/c1-2-26-16-7-11(9-24)3-6-15(16)27-10-17(25)23-14-8-12(18(20,21)22)4-5-13(14)19/h3-9H,2,10H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXBEAXFAZASSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B4194344.png)
![N-cyclopropyl-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide](/img/structure/B4194347.png)
![methyl [4-(1,3-benzothiazol-2-yl)phenoxy]acetate](/img/structure/B4194358.png)
![4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B4194368.png)
![N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide](/img/structure/B4194374.png)
![N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea](/img/structure/B4194393.png)
![N-allyl-5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4194394.png)

![N-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4194406.png)

![2-(3-methylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4194427.png)
![2-(dimethylamino)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4194433.png)

![4-ethyl-N-(1-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)benzamide](/img/structure/B4194447.png)